4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine
Descripción
Propiedades
IUPAC Name |
4-[6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF3N6O/c19-14-11-13(18(20,21)22)12-23-17(14)28-5-3-26(4-6-28)15-1-2-16(25-24-15)27-7-9-29-10-8-27/h1-2,11-12H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUSHCWETVKDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic molecule that exhibits significant biological activity. Its structure includes a morpholine ring and a piperazine moiety, which are known to enhance pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anti-inflammatory, and potential antiviral effects.
Chemical Structure
The molecular formula of this compound is . The presence of the trifluoromethyl and chloro substituents contributes to its unique reactivity and biological interactions. The following table summarizes the key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Chloro, trifluoromethyl, piperazine, morpholine |
| Core Structure | Pyridazine and piperazine rings |
Antibacterial Properties
Recent studies have highlighted the compound's potential as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the inhibition of bacterial enzymes crucial for metabolism, specifically phosphopantetheinyl transferases (PPTases) .
A comparative analysis of similar compounds indicates that variations in substituents can significantly influence antibacterial efficacy. For instance, derivatives with enhanced lipophilicity often exhibit improved membrane permeability, leading to increased antibacterial activity .
Antiviral Potential
While direct antiviral activity has not been extensively studied for this specific compound, related pyridazine derivatives have shown promise in inhibiting viral replication mechanisms. For example, studies on other piperazine derivatives suggest their potential in targeting viral enzymes . Further research is required to explore this aspect for 4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine.
Case Studies
Case Study 1: Antibacterial Activity Against MRSA
In a recent study, a series of compounds structurally related to our target molecule were synthesized and tested against MRSA. The most active derivative exhibited an IC50 value of 0.75 μM, indicating potent antibacterial activity. Molecular docking studies suggested that these compounds bind effectively to the target enzyme's active site .
Case Study 2: Inhibition of Inflammatory Cytokines
Another investigation focused on the anti-inflammatory properties of pyridazine derivatives. Results indicated significant inhibition of TNF-alpha and IL-6 production in vitro, suggesting a pathway through which our compound may exert similar effects .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of 4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine with various biological targets. These studies indicate favorable interactions with key enzymes involved in bacterial metabolism and inflammation pathways .
Comparación Con Compuestos Similares
Structural Analogues in Antimalarial Research
Compounds 75 and 77 from and are trisubstituted pyrimidines with morpholine and piperazine derivatives. While structurally distinct from the target compound (pyrimidine vs. pyridazine core), they share functional similarities:
- Compound 75 : Contains a 4,4-difluoropiperidin-1-yl group and pyridin-3-yl substituent. The fluorine atoms increase metabolic stability and lipophilicity compared to the target compound’s trifluoromethylpyridine group .
- Compound 77 : Features a 4-methylpiperazin-1-yl group, which may enhance solubility but reduce steric hindrance relative to the target compound’s bulkier substituents .
Table 1: Structural and Functional Comparison
*LogP values estimated using fragment-based methods.
Key Differences :
Thieno-Pyrimidine Derivatives ()
Compounds such as 2-chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () share the morpholine and piperazine motifs but feature a thieno-pyrimidine core.
- Structural Impact: The sulfur atom in the thieno ring increases lipophilicity and may alter metabolic pathways compared to the pyridazine-based target compound.
- Biological Relevance: Thieno-pyrimidines are often associated with kinase inhibition (e.g., PI3K/mTOR pathways), suggesting divergent therapeutic applications despite structural overlaps .
Pyridazine Derivatives with Piperazine Linkers ()
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () and 2085690-19-1 () are pyridazine analogues with piperazine linkers but differ in substituents:
- Compound 2085690-19-1 : Substituted with a 4-chlorobenzyl group on the pyrimidine ring, this compound highlights the versatility of pyridazine derivatives in drug design but lacks morpholine, which is critical for solubility in the target compound .
Métodos De Preparación
Core Structural Assembly
The target compound’s structure comprises three heterocyclic components: a pyridazine core, a piperazine linker, and a morpholine terminus. Synthesis typically follows a modular approach:
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Pyridazine Ring Formation : Initial steps involve constructing the pyridazine scaffold. For example, 6-chloropyridazin-3-ol serves as a precursor, undergoing nucleophilic substitution with piperazine derivatives.
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Piperazine Functionalization : The piperazine moiety is introduced via alkylation or coupling reactions. A common strategy employs 3-chloro-5-(trifluoromethyl)pyridin-2-amine, which reacts with piperazine under basic conditions.
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Morpholine Integration : The morpholine group is appended through a second nucleophilic substitution or Mitsunobu reaction, often requiring activation of the pyridazine’s 3-position.
Sequential vs. Convergent Synthesis
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Sequential Synthesis : Early methods adopted linear sequences, as seen in Example 1 of, where 6-chloropyridazin-3-ol was sequentially functionalized with piperazine and morpholine. This approach yielded 19–67% isolated product but required stringent purification.
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Convergent Synthesis : Recent protocols favor coupling pre-formed modules. For instance, a piperazine-pyridazine intermediate is reacted with a morpholine-bearing electrophile, improving overall efficiency.
Key Reaction Steps and Conditions
Alkylation and Coupling Reactions
Alkylation of 6-chloropyridazin-3-ol with piperazine derivatives is critical. A representative procedure from involves:
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Reagents : 6-chloropyridazin-3-ol, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, K₂CO₃, DMF.
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Conditions : Microwave irradiation at 150°C for 10 minutes, achieving 67% yield after HPLC purification.
Table 1: Comparison of Coupling Methods
Solvent and Base Optimization
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. K₂CO₃ outperforms weaker bases in deprotonating intermediates, as evidenced by 19% yield improvements in DMF vs. dioxane.
Purification and Isolation Techniques
Chromatographic Methods
Preparative HPLC is the gold standard for isolating the target compound. In, reversed-phase C18 columns with acetonitrile/water gradients achieved >95% purity. Alternatives include:
Yield and Purity Data
Table 2: Purification Outcomes
| Method | Purity (%) | Yield (%) | Solvent System |
|---|---|---|---|
| Prep HPLC | 95 | 67 | Acetonitrile/Water (70:30) |
| Flash | 85 | 52 | Ethyl Acetate/Hexane (1:1) |
| Recrystallization | 90 | 48 | Ethanol/Water (8:2) |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC with UV detection (254 nm) resolves the target compound at 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).
Reaction Optimization Challenges
Q & A
Q. Optimization Strategies :
- Solvent variation : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates.
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps can reduce side products.
- Temperature gradients : Lower temperatures (0–25°C) during sensitive steps (e.g., trifluoromethyl group introduction) improve regioselectivity .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Piperazine coupling | TCDI, DCM, 40°C | 45–60% | |
| Morpholine addition | Pd(OAc)₂, DMF, 80°C | 50–70% |
Basic: What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridazine and piperazine rings. For example, the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and morpholine protons (δ ~3.5–4.0 ppm in ¹H NMR) are critical markers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for polymorph screening .
- HPLC-PDA : Quantifies purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
Methodological Answer:
Discrepancies often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or concentrations.
- Substituent effects : The trifluoromethyl group enhances lipophilicity and membrane permeability, but may increase off-target cytotoxicity .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via kinase profiling .
Q. Recommended Workflow :
Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines.
Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.
Structural analogs : Compare with compounds lacking the morpholine or chloro-substituent to isolate pharmacophore contributions .
Advanced: What computational strategies are effective for predicting the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PI3Kγ) or GPCRs. The trifluoromethyl group often occupies hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
- QSAR Models : Train on datasets of pyridazine derivatives to predict ADMET properties (e.g., logP, solubility) .
Q. Table 2: Example Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| PI3Kγ | -9.2 | H-bond with Asp964, hydrophobic with Trp812 | |
| 5-HT₂A | -8.7 | π-Stacking with Phe339, halogen bond with Cl |
Advanced: How should structure-activity relationship (SAR) studies be designed to elucidate the role of substituents (e.g., chloro, trifluoromethyl)?
Methodological Answer:
- Synthetic SAR Libraries : Prepare analogs with:
- Halogen swaps (e.g., Br, F instead of Cl).
- Trifluoromethyl replacements (e.g., CF₃ → CH₃ or OCF₃).
- Biological Profiling : Test against panels of enzymes/cell lines to identify substituent-dependent trends. For example:
- Statistical Analysis : Apply PCA (Principal Component Analysis) to correlate substituent properties (e.g., Hammett σ) with bioactivity .
Advanced: What experimental strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., TCDI-mediated couplings) .
- Purification Optimization : Use catch-and-release techniques (e.g., scavenger resins for Pd removal).
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing batch failures .
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